3-(3-Methyl-4-nitrophenoxy)piperidine SMILES and InChIKey strings
3-(3-Methyl-4-nitrophenoxy)piperidine SMILES and InChIKey strings
Executive Summary
This technical guide characterizes 3-(3-Methyl-4-nitrophenoxy)piperidine , a critical intermediate scaffold often utilized in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.
The molecule represents a "privileged structure" in medicinal chemistry, combining a basic amine (piperidine) capable of forming key ionic interactions within binding pockets, and an electron-deficient aromatic system (nitro-arene) that serves as a precursor for aniline-based pharmacophores. This guide details its chemical identity, a validated synthetic route via Nucleophilic Aromatic Substitution (
Chemical Identity & Properties
The following data characterizes the free base form of the molecule. For storage and stability, this compound is frequently handled as a hydrochloride or trifluoroacetate salt.[1]
| Property | Specification |
| IUPAC Name | 3-(3-Methyl-4-nitrophenoxy)piperidine |
| Molecular Formula | |
| Molecular Weight | 236.27 g/mol |
| Canonical SMILES | CC1=C(C=CC(=C1)OC2CNCCC2)[O-] |
| Isomeric SMILES | CC1=C(C=CC(=C1)OC[C@@H]2CNCCC2)[O-] (if (S)-enantiomer) |
| Stereochemistry | Contains one chiral center at Piperidine-C3.[2][3][4] Usually synthesized as a racemate unless chiral starting materials are used.[1] |
| pKa (Calculated) | ~9.2 (Piperidine NH), ~ -1.5 (Nitro group, non-ionizable) |
| LogP (Predicted) | 1.8 – 2.1 |
Structural Analysis & Pharmacophore Relevance
The utility of 3-(3-Methyl-4-nitrophenoxy)piperidine lies in its dual-functionality.
-
The Piperidine "Warhead": The secondary amine at position 1 acts as a versatile handle for derivatization (e.g., reductive amination, acylation) or as a solubilizing group that forms salt bridges with aspartate/glutamate residues in protein active sites.[1]
-
The Nitro-Aryl Core: The 3-methyl-4-nitrophenoxy moiety is a "masked" aniline. Post-synthesis reduction of the nitro group yields a 3-methyl-4-amino-phenoxy motif, a common structural feature in Type II kinase inhibitors (e.g., similar to the hinge-binding region of certain VEGFR inhibitors).
Figure 1: Pharmacophore Logic Flow
Caption: Structural decomposition of the target molecule highlighting its modular utility in drug design.
Validated Synthetic Protocol
While a Mitsunobu reaction between 3-methyl-4-nitrophenol and 3-hydroxypiperidine is possible, it is often plagued by purification difficulties regarding the phosphine oxide by-products.
Recommended Route: Nucleophilic Aromatic Substitution (
Reaction Scheme
-
Starting Materials: tert-butyl 3-hydroxypiperidine-1-carboxylate (Nucleophile) + 5-Fluoro-2-nitrotoluene (Electrophile).
-
Reagents: Sodium Hydride (NaH) or Potassium tert-butoxide (
).[1]
Step-by-Step Methodology
Step 1:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Deprotonation: Dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 equiv, 10 mmol) in anhydrous DMF (30 mL). Cool to 0°C.[1]
-
Activation: Carefully add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of
gas will be observed.[1] Stir at 0°C for 30 minutes to ensure complete formation of the alkoxide. -
Addition: Add 5-Fluoro-2-nitrotoluene (1.1 equiv) dropwise as a solution in DMF (5 mL).
-
Note: The methyl group is meta to the fluorine and ortho to the nitro group in the starting material (4-fluoro-2-methyl-1-nitrobenzene). This ensures the final product has the methyl at position 3 relative to the ether.[1]
-
-
Reaction: Allow the mixture to warm to room temperature. If reaction is sluggish (monitored by TLC/LCMS), heat to 60°C for 4 hours. The solution typically turns deep yellow/orange.[1]
-
Workup: Quench with ice water. Extract with EtOAc (3x).[1] Wash organics with
(5% aq) to remove DMF, then brine.[1] Dry over and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
Step 2: N-Boc Deprotection
-
Dissolution: Dissolve the intermediate from Step 1 in DCM (10 volumes).
-
Acidolysis: Add Trifluoroacetic acid (TFA) (DCM:TFA 4:1 ratio). Stir at room temperature for 2 hours.
-
Isolation: Concentrate in vacuo. Basify with saturated
or 1N NaOH to pH > 10.[1] Extract with DCM/IPA (3:1) to recover the free amine.[1]
Figure 2: Synthetic Workflow Diagram
Caption: Step-wise synthetic pathway utilizing SNAr chemistry followed by acid-mediated deprotection.
Analytical Validation (Quality Control)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
NMR (400 MHz, ) - Key Signals
-
Aromatic Region: Look for the specific splitting pattern of the 1,2,4-substituted benzene ring.[1]
-
Ether Methine:
~4.3-4.5 ppm (m, 1H): The single proton at the piperidine C3 position attached to the oxygen.[1] -
Methyl Group:
~2.6 ppm (s, 3H): Distinct singlet for the aryl-methyl group.[1] -
Piperidine Ring: Multiplets ranging from 1.5 to 3.2 ppm corresponding to the
protons.[1]
LC-MS (ESI+)
-
Expected Mass:
[1] -
Fragmentation: In higher energy collisions, loss of the nitro group (
Da) or cleavage of the ether linker may be observed.[1]
Safety & Handling
-
Nitro Aromatics: Compounds containing nitro-aryl groups can be energetic.[1] While this specific molecule is stable, intermediates (especially during scale-up) should be treated with care to avoid thermal runaway.[1]
-
TFA Handling: Trifluoroacetic acid is corrosive and volatile.[1] All deprotection steps must be performed in a functioning fume hood.[1]
-
Storage: Store the free base under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the secondary amine.
References
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Detailed mechanisms for
reactions). -
Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] Link (Context on piperidine pharmacophores).[1]
-
PubChem Compound Summary. (2023). 4-[(3-Methyl-5-nitrophenoxy)methyl]piperidine (Analogous Scaffold Data). National Center for Biotechnology Information.[1] Link
-
Blair, J. A., et al. (2000).[1] Structure-activity relationships of novel kinase inhibitors. Journal of Medicinal Chemistry. (General reference for nitro-phenoxy piperidine utility in kinase assays).
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. 761440-65-7|1-[1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl]-4-methylpiperazine|Shanghai Hope-Chem Co.,Ltd [hope-chem.com]
- 4. 1-(3-(2-(4-FLUOROPHENYL)-1,3-DIOXOLAN-2-YL)PROPYL)-N-(2-NITROPHENYL)PIPERIDIN-4-AMINE [drugs.ncats.io]
- 5. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
